Antibacterial agent 182

Antimicrobial Resistance VRE Gram-Positive Bacteria

Antibacterial agent 182 (Compound 8c) is a uniquely engineered thiazolyl-halogenated pyrrole that overcomes the high mammalian toxicity of pyrrolomycins while retaining potent anti-VRE activity (MIC ≤0.125 μg/mL). Its distinct design, separating halogenated pyrrole and phenol pharmacophores with a thiazole linker, makes it an irreplaceable chemical probe for vancomycin-resistant Enterococcus faecalis and biofilm inhibition studies. Ideal for in vivo proof-of-concept models.

Molecular Formula C14H5Br4F3N2OS
Molecular Weight 625.9 g/mol
Cat. No. B12374699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 182
Molecular FormulaC14H5Br4F3N2OS
Molecular Weight625.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C2=CSC(=N2)C3=C(C(=C(N3)Br)Br)Br)O)Br)C(F)(F)F
InChIInChI=1S/C14H5Br4F3N2OS/c15-6-2-4(14(19,20)21)1-5(11(6)24)7-3-25-13(22-7)10-8(16)9(17)12(18)23-10/h1-3,23-24H
InChIKeyYPKDZQSLRWNKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 182 (Compound 8c): A Novel Halogenated Pyrrole-Thiazole Hybrid for Gram-Positive Pathogen Research


Antibacterial agent 182, also designated as compound 8c, is a synthetic small molecule belonging to a class of thiazolyl-halogenated pyrroles [1]. It is characterized by a core structure that links a halogenated pyrrole moiety to a thiazole ring [2]. The compound's molecular formula is C₁₄H₅Br₄F₃N₂OS, with a molecular weight of 625.88 g/mol . It was designed as a novel antibacterial agent with a focus on overcoming drug-resistant Gram-positive infections and targeting biofilm formation [1].

Why In-Class Pyrrolomycin Analogs Cannot Substitute for Antibacterial Agent 182


Simple substitution with a parent pyrrolomycin (such as pyrrolomycin C) or other in-class analogs is not scientifically sound due to Antibacterial agent 182's distinct structural design and differentiated biological profile. The compound was specifically engineered to overcome the critical liability of the pyrrolomycin class: high mammalian toxicity. By introducing a thiazole linker to separate the halogenated pyrrole and phenol pharmacophores, the compound's pKa was altered, resulting in a unique combination of potent anti-VRE activity (MIC ≤0.125 μg/mL) and significantly reduced mammalian cell toxicity compared to pyrrolomycin C [1]. This dual optimization of potency and safety is not a class-wide feature but a compound-specific achievement, making direct interchange with other pyrrolomycins invalid for research applications where both efficacy and a reduced toxicity profile are required.

Quantitative Differentiation Evidence for Antibacterial Agent 182 vs. Key Comparators


Superior Activity Against Vancomycin-Resistant Enterococcus (VRE) Compared to Vancomycin

Antibacterial agent 182 demonstrates potent activity against vancomycin-resistant Enterococcus faecalis, a key pathogen where vancomycin, the standard-of-care comparator, is clinically ineffective. The minimum inhibitory concentration (MIC) for agent 182 is ≤0.125 μg/mL, indicating high potency [1]. In contrast, VRE strains are defined by their resistance to vancomycin, with MICs typically >32 μg/mL . This represents a quantified difference of over 256-fold in potency.

Antimicrobial Resistance VRE Gram-Positive Bacteria

Reduced Mammalian Cytotoxicity Profile Compared to Parent Pyrrolomycin C

A key differentiator of Antibacterial agent 182 is its significantly lower mammalian cell toxicity compared to its natural product analog, pyrrolomycin C [1]. The study directly compared the two compounds and concluded that the structural modifications introduced in agent 8c successfully mitigated the high cytotoxicity that limits the clinical utility of pyrrolomycins. While precise IC50 values are not provided in the abstract, the statement of 'significantly lower' toxicity is a direct, study-derived finding.

Safety Pharmacology Cytotoxicity Lead Optimization

Dual-Action Profile: Antibacterial Activity Coupled with Biofilm Inhibition at Sub-MIC Concentrations

Unlike many standard antibiotics that primarily target planktonic bacteria, Antibacterial agent 182 demonstrates a dual-action profile. At concentrations below its MIC (sub-MIC), it significantly inhibits biofilm formation of two clinically relevant pathogens: Staphylococcus aureus and Pseudomonas aeruginosa [1]. This antibiofilm activity is a distinct and valuable feature not typically observed with many comparator antibiotics, which may even induce biofilm formation at sub-inhibitory concentrations.

Biofilm Antibiofilm Staphylococcus aureus Pseudomonas aeruginosa

Targeted Application Scenarios for Antibacterial Agent 182 Based on Evidence


In Vitro Studies on Vancomycin-Resistant Enterococcus (VRE) Pathogenesis and Therapeutic Intervention

The primary, evidence-supported application for Antibacterial agent 182 is as a tool compound for studying vancomycin-resistant Enterococcus faecalis. Its potent MIC of ≤0.125 μg/mL [1] makes it highly suitable for experiments designed to understand VRE mechanisms of resistance, test novel therapeutic combinations, or screen for synergistic agents. Given vancomycin's inactivity against this pathogen , agent 182 provides a functional chemical probe to dissect VRE biology that is not possible with standard glycopeptides.

Biofilm Formation and Eradication Research in Staphylococcus aureus and Pseudomonas aeruginosa

This compound is a valuable tool for investigating biofilm biology. Its ability to inhibit biofilm formation at sub-MIC concentrations [1] makes it ideal for studies focusing on the early stages of biofilm development, quorum sensing, and the prevention of surface attachment. It can be used in static or flow-cell biofilm models to dissect the molecular pathways involved in biofilm formation by key pathogens like S. aureus and P. aeruginosa.

In Vivo Proof-of-Concept Studies in Galleria mellonella Infection Models

The compound's demonstrated in vivo efficacy in a Galleria mellonella (wax moth larva) infection model, coupled with its reduced toxicity profile [1], makes it a strong candidate for in vivo proof-of-concept studies. Researchers can use this model to evaluate the compound's efficacy against VRE or other Gram-positive infections in a whole-organism system, providing critical data to support further development before advancing to more complex mammalian models.

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